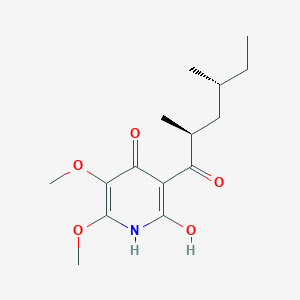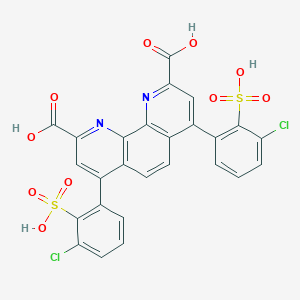
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid (BCSP) is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties. BCSP is a versatile compound that has been used in various scientific studies, including chemical sensors, catalysis, and biological applications.
作用机制
The mechanism of action of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is based on its ability to bind to metal ions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid contains two chlorosulfophenyl groups that act as chelating agents, which bind to metal ions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid exhibits high selectivity towards metal ions, including copper, zinc, and cadmium. The binding of metal ions to 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid results in a change in fluorescence intensity, which can be measured to detect the presence of metal ions.
生化和生理效应
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been shown to have various biochemical and physiological effects. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has also been shown to have anti-inflammatory and antioxidant effects. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been used in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
实验室实验的优点和局限性
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has several advantages for lab experiments. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is a versatile compound that can be used in various scientific studies. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid exhibits high sensitivity and selectivity towards metal ions, making it an excellent chemical sensor. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is also a fluorescent compound, which allows for easy detection and measurement. However, 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has some limitations, including its high cost and limited availability.
未来方向
There are several future directions for the research on 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid. One of the future directions is the development of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid-based sensors for the detection of metal ions in environmental and biological samples. Another future direction is the use of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid as a catalyst for various chemical reactions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid can also be used in the development of new drugs for the treatment of various diseases. Further research is needed to explore the potential of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid in various scientific fields.
Conclusion:
In conclusion, 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is a versatile compound that has gained significant attention in the field of chemical research due to its unique properties. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been used in various scientific studies, including chemical sensors, catalysis, and biological applications. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid exhibits high sensitivity and selectivity towards metal ions, making it an excellent chemical sensor. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has several advantages for lab experiments, including its versatility and fluorescence. However, 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has some limitations, including its high cost and limited availability. Further research is needed to explore the potential of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid in various scientific fields.
合成方法
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid can be synthesized using a simple and efficient method. The synthesis of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid involves the reaction of 4,7-dichloro-1,10-phenanthroline with sodium sulfite and sodium hydroxide in the presence of sulfuric acid. The reaction yields 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid as a white crystalline solid that is soluble in water.
科学研究应用
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been extensively used in scientific research due to its unique properties. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is a fluorescent compound that exhibits high sensitivity and selectivity towards metal ions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been used as a chemical sensor for the detection of metal ions in various environmental and biological samples. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has also been used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
属性
CAS 编号 |
112076-76-3 |
|---|---|
产品名称 |
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid |
分子式 |
C26H14Cl2N2O10S2 |
分子量 |
649.4 g/mol |
IUPAC 名称 |
4,7-bis(3-chloro-2-sulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid |
InChI |
InChI=1S/C26H14Cl2N2O10S2/c27-17-5-1-3-13(23(17)41(35,36)37)15-9-19(25(31)32)29-21-11(15)7-8-12-16(10-20(26(33)34)30-22(12)21)14-4-2-6-18(28)24(14)42(38,39)40/h1-10H,(H,31,32)(H,33,34)(H,35,36,37)(H,38,39,40) |
InChI 键 |
VEJHUGGPLQWGPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=C(C(=CC=C5)Cl)S(=O)(=O)O)C(=O)O)C(=O)O |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=C(C(=CC=C5)Cl)S(=O)(=O)O)C(=O)O)C(=O)O |
其他 CAS 编号 |
112076-76-3 |
同义词 |
4,7-bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid BCPDA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



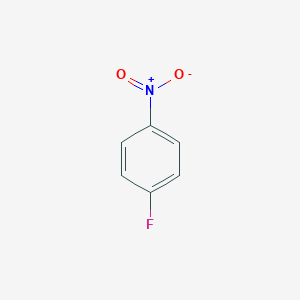
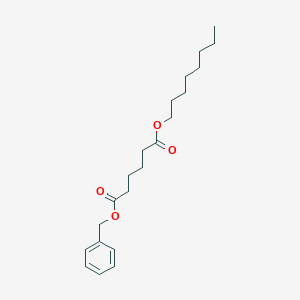
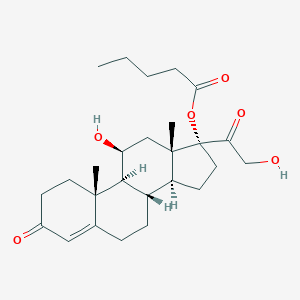
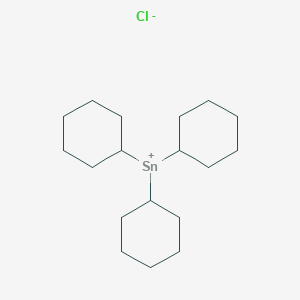
![4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B44170.png)
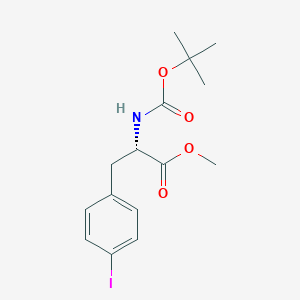
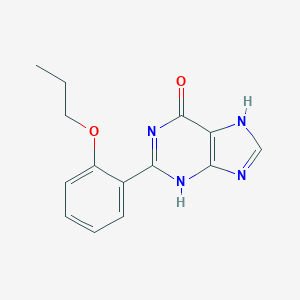
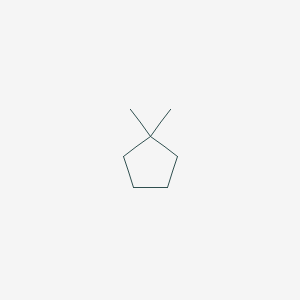
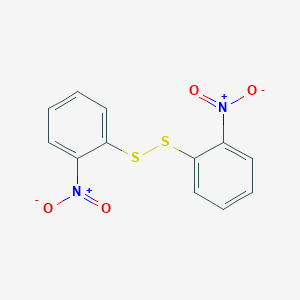
![Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44183.png)
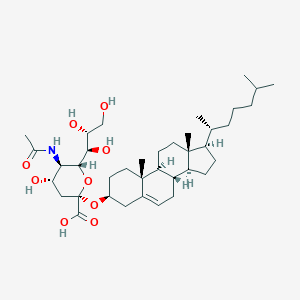
![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)
![methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44187.png)
